3-(2-Acetoxyphenyl)-2-chloro-1-propene
Description
3-(2-Acetoxyphenyl)-2-chloro-1-propene is a chlorinated propene derivative featuring a 2-acetoxyphenyl substituent at the third carbon and a chlorine atom at the second carbon of the propene backbone. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. The compound is structurally distinct due to the presence of both an ester-functionalized aromatic ring (acetoxyphenyl) and an allylic chlorine atom, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
[2-(2-chloroprop-2-enyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCVVDCKLOWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641187 | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-70-8 | |
| Record name | Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetoxyphenyl)-2-chloro-1-propene typically involves the reaction of 2-acetoxybenzaldehyde with a chlorinating agent under specific conditions. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of acetophenone derivatives or benzoic acid derivatives.
Reduction: Formation of 2-chloropropanol or 2-chloropropane.
Substitution: Formation of 2-aminopropene or 2-thiocyanatopropene derivatives.
Scientific Research Applications
3-(2-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Allyl Chloride (3-Chloro-1-propene)
- Structure : CH₂=CH-CH₂-Cl.
- Molecular Weight : 76.53 g/mol .
- Key Properties : Volatile liquid (bp: 45°C), widely used in industrial alkylation reactions.
- Reactivity : Exhibits strong alkylating activity due to the allylic chlorine, leading to mutagenic effects in biological systems .
- Contrast : Unlike 3-(2-Acetoxyphenyl)-2-chloro-1-propene, allyl chloride lacks aromatic or ester groups, making it more reactive but less stable under physiological conditions.
Methallyl Chloride (3-Chloro-2-methyl-1-propene)
- Structure : CH₂=C(CH₃)-CH₂-Cl.
- Molecular Weight : 104.58 g/mol .
- Key Properties : Higher steric hindrance due to the methyl group, reducing reactivity compared to allyl chloride.
- Reactivity : Retains alkylating properties but with slower kinetics. Used in polymer synthesis .
- Contrast : The methyl group in methallyl chloride alters steric effects, whereas the acetoxyphenyl group in the target compound introduces electronic effects (e.g., resonance stabilization) that may modulate chlorine reactivity .
2-Chloro-1-propene
Aryl-Substituted Chloropropenes
- Examples :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₁ClO₂ | 210.66 | Allylic (C2) | Acetoxyphenyl, Chloropropene | Moderate alkylation potential* |
| Allyl Chloride | C₃H₅Cl | 76.53 | Allylic (C3) | None | High alkylation, mutagenic |
| Methallyl Chloride | C₄H₇Cl | 104.58 | Allylic (C3) | Methyl | Moderate alkylation |
| 2-Chloro-1-propene | C₃H₅Cl | 76.53 | Non-allylic (C2) | None | Non-alkylating, non-mutagenic |
| 3-(4-Bromophenyl)-2-chloro-1-propene | C₉H₈BrCl | 231.52 | Allylic (C2) | Bromophenyl | Electrophilic substitution |
*Predicted based on structural analogy to allyl chloride; direct data unavailable.
Research Findings and Key Contrasts
Allylic vs. Non-Allylic Chlorine: Allylic chlorides (e.g., allyl chloride, target compound) exhibit alkylating properties due to the resonance-stabilized transition state during substitution . Non-allylic chlorides (e.g., 2-chloro-1-propene) lack this reactivity, as seen in mutagenicity assays .
Steric and Electronic Effects :
- The acetoxyphenyl group in this compound may reduce reactivity compared to allyl chloride by introducing steric hindrance and electron-withdrawing effects .
- Methallyl chloride’s methyl group similarly reduces reactivity but through steric means rather than electronic .
Biological Implications: Allyl chloride’s mutagenicity is well-documented, while non-allylic derivatives like 2-chloro-1-propene are inactive .
Biological Activity
3-(2-Acetoxyphenyl)-2-chloro-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly its interactions with cyclooxygenase (COX) enzymes and implications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H11ClO2
- Molecular Weight : 224.66 g/mol
- CAS Number : 890097-00-9
Target Enzymes
The primary biological target of this compound is the COX enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation and pain.
Mode of Action
The compound exerts its effects through acetylation , which modifies the active site of COX enzymes, inhibiting their activity. This inhibition results in decreased production of inflammatory mediators, providing a basis for its potential anti-inflammatory properties.
Pharmacokinetics
Similar to other acetylated compounds like aspirin, this compound is rapidly hydrolyzed by esterases in the liver and intestines into inactive metabolites. This rapid metabolism influences its efficacy and duration of action in biological systems.
Anti-inflammatory Effects
Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the levels of pro-inflammatory cytokines and inhibit the proliferation of inflammatory cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus with MIC values ranging from 0.0048 to 0.0195 mg/mL .
Case Studies and Research Findings
A summary of key studies evaluating the biological activity of this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
